yadanziolide A

Descripción general

Descripción

Yadanziolida A es un derivado natural de Brucea javanica, una planta conocida por sus propiedades medicinales. Este compuesto ha ganado una atención significativa debido a sus potentes actividades antivirales y anticancerígenas. Ha mostrado resultados prometedores en la inhibición de la proliferación de células cancerosas e inducción de apoptosis, lo que lo convierte en un posible candidato para la terapia contra el cáncer .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Yadanziolida A se aísla principalmente de las semillas secas de Brucea javanica. El proceso de extracción implica varios pasos, incluida la extracción con solventes, cromatografía y cristalización. Las rutas sintéticas específicas y las condiciones de reacción para Yadanziolida A aún están en investigación y desarrollo, con estudios en curso destinados a optimizar el rendimiento y la pureza del compuesto .

Métodos de producción industrial: Actualmente, no existen métodos de producción industrial a gran escala para Yadanziolida A. El compuesto se produce principalmente en laboratorios de investigación para estudios científicos. Los avances futuros en química sintética pueden allanar el camino para la producción a escala industrial.

Análisis De Reacciones Químicas

Tipos de reacciones: Yadanziolida A experimenta varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. Estas reacciones son cruciales para modificar la estructura del compuesto para mejorar su actividad biológica y estabilidad.

Reactivos y condiciones comunes:

Oxidación: Se utilizan agentes oxidantes comunes como el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Se emplean agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Se llevan a cabo reacciones de halogenación y alquilación utilizando reactivos como halógenos y haluros de alquilo.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen derivados de Yadanziolida A con propiedades farmacológicas mejoradas. Estos derivados se estudian por sus posibles aplicaciones terapéuticas .

Aplicaciones Científicas De Investigación

Overview

Yadanziolide A is recognized for its potent antiviral and anticancer effects, making it a candidate for therapeutic applications. Its mechanism of action involves targeting specific biochemical pathways, which has been the subject of numerous studies.

Anticancer Applications

Mechanism of Action:

this compound has demonstrated the ability to inhibit the proliferation of cancer cells and induce apoptosis. Specifically, it targets the TNF-α/STAT3 pathway , leading to the inhibition of STAT3 and JAK2 phosphorylation, which are critical in cancer progression.

In Vitro Studies:

- In liver cancer cell lines, this compound exhibited dose-dependent cytotoxicity , significantly reducing cell viability and inducing apoptosis at effective concentrations .

- It also inhibited cancer cell migration and invasion, showcasing its potential as an anti-metastatic agent .

In Vivo Studies:

- Animal models treated with this compound showed reduced tumor growth and improved health markers, indicating its effectiveness in vivo .

- The compound's administration resulted in a significant reduction in liver damage associated with tumor growth .

Antiviral Applications

This compound has shown promising results against various viral infections, particularly:

Tobacco Mosaic Virus (TMV):

- The compound demonstrated strong antiviral activity against TMV with an IC50 value of 5.5 μM, indicating its potential as a model compound for studying antiviral agents.

SARS-CoV-2:

- Recent studies have highlighted this compound's efficacy in inhibiting the replication of SARS-CoV-2. It has been proposed as a candidate for developing antiviral drugs against this novel coronavirus, providing a new avenue for treatment strategies .

Biochemical Properties

This compound's biochemical characteristics contribute to its applications in both research and industry:

Chemical Reactions:

The compound undergoes various chemical reactions such as oxidation, reduction, and substitution. These reactions are essential for modifying its structure to enhance biological activity and stability. Common reagents include:

- Oxidation: Potassium permanganate

- Reduction: Sodium borohydride

- Substitution: Halogenation using halogens.

Mecanismo De Acción

Yadanziolida A ejerce sus efectos al dirigirse a vías moleculares específicas. Inhibe la fosforilación de STAT3 y JAK2, proteínas clave involucradas en la supervivencia y proliferación celular. Al bloquear estas vías, Yadanziolida A induce apoptosis y suprime el crecimiento tumoral. Este mecanismo destaca su potencial como un agente anticancerígeno efectivo .

Compuestos similares:

- Bruceósido A

- Bruceósido B

- Bruceósido C

Comparación: Yadanziolida A destaca por sus potentes actividades anticancerígenas y antivirales. Si bien compuestos similares como Bruceósido A, B y C también exhiben actividades biológicas, Yadanziolida A ha demostrado una eficacia superior en la inhibición de la proliferación de células cancerosas y la inducción de apoptosis. Su mecanismo de acción único y su mayor potencia lo convierten en un prometedor candidato para futuras investigaciones y desarrollo .

Comparación Con Compuestos Similares

- Bruceoside A

- Bruceoside B

- Bruceoside C

Comparison: Yadanziolide A stands out due to its potent anticancer and antiviral activities. While similar compounds like Bruceoside A, B, and C also exhibit biological activities, this compound has shown superior efficacy in inhibiting cancer cell proliferation and inducing apoptosis. Its unique mechanism of action and higher potency make it a promising candidate for further research and development .

Actividad Biológica

Yadanziolide A (Y-A) is a natural compound derived from the seeds of Brucea javanica, a plant known for its traditional medicinal properties. Recent research has highlighted its significant biological activities, particularly in the context of cancer treatment. This article provides an overview of the biological activity of this compound, focusing on its anticancer effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is classified as a sesquiterpene lactone, characterized by a unique bicyclic structure. Its molecular formula is C₁₈H₂₄O₃, which contributes to its diverse biological activities. The compound's structural complexity allows it to interact effectively with various biological targets, enhancing its therapeutic potential.

In Vitro Studies

This compound has demonstrated potent anticancer effects across several cancer cell lines, including liver, breast, and lung cancers. Key findings from recent studies include:

- Cytotoxic Effects : Y-A exhibits dose-dependent cytotoxicity against liver cancer cells (HepG2 and LM-3), significantly inhibiting cell proliferation and inducing apoptosis at concentrations as low as 0.1 μM .

- Mechanism of Action : The compound primarily targets the TNF-α/STAT3 signaling pathway. It inhibits the phosphorylation of STAT3 and JAK2, leading to the activation of apoptotic pathways and suppression of tumor growth .

In Vivo Studies

In animal models, this compound has shown promising results in inhibiting tumor growth:

- Tumor Growth Suppression : Mice treated with Y-A (2 mg/kg/day) exhibited significant reductions in tumor size compared to control groups after two weeks .

- Liver Protection : Histological analysis revealed that Y-A treatment reduced liver damage associated with tumor growth, indicating its potential as a hepatoprotective agent during cancer therapy .

Comparative Biological Activity

To contextualize the activity of this compound, it is useful to compare it with other compounds derived from Brucea javanica and similar natural products.

| Compound Name | Source | Biological Activity | Unique Features |

|---|---|---|---|

| Yadanziolide B | Brucea javanica | Antiviral | Similar structure but different functional groups |

| Artemisinin | Artemisia annua | Antimalarial | Contains an endoperoxide bridge crucial for activity |

| Costunolide | Saussurea costus | Anti-inflammatory, Anticancer | Exhibits different anti-cancer mechanisms |

| Parthenolide | Tanacetum parthenium | Anti-inflammatory | Known for inhibiting NF-kB signaling pathway |

Case Studies

Recent studies have explored the efficacy of this compound in various cancer types:

- Liver Cancer : A study demonstrated that Y-A effectively reduced tumor volume in liver cancer models by inducing apoptosis through the JAK-STAT pathway .

- Breast Cancer : Preliminary investigations suggest that Y-A may also inhibit proliferation in breast cancer cell lines, although further research is needed to establish its efficacy and mechanisms in this context.

Propiedades

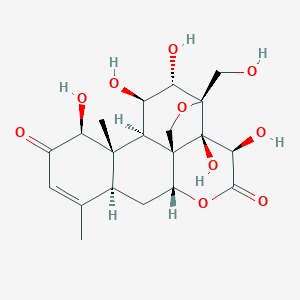

IUPAC Name |

(1R,2R,3R,6R,8S,12S,13S,14R,15R,16S,17R)-2,3,12,15,16-pentahydroxy-17-(hydroxymethyl)-9,13-dimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O10/c1-7-3-9(22)13(24)17(2)8(7)4-10-18-6-29-19(5-21,14(25)11(23)12(17)18)20(18,28)15(26)16(27)30-10/h3,8,10-15,21,23-26,28H,4-6H2,1-2H3/t8-,10+,11+,12+,13+,14-,15-,17-,18+,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKKRGMRXXMDDP-JVDXBALSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4(C(C(=O)O3)O)O)(OC5)CO)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@]4([C@H](C(=O)O3)O)O)(OC5)CO)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.